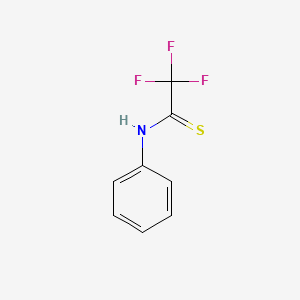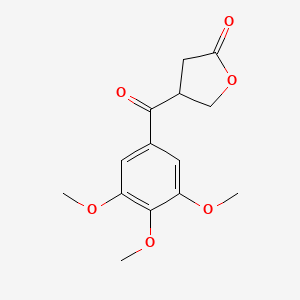
7-(Phenylsulfanyl)hexahydro-1H-pyrrolizine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Phenylsulfanyl)hexahydro-1H-pyrrolizine-1-carbaldehyde is a complex organic compound that belongs to the class of pyrrolizine derivatives. This compound is characterized by the presence of a phenylsulfanyl group attached to a hexahydro-1H-pyrrolizine ring, which is further functionalized with a carbaldehyde group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Phenylsulfanyl)hexahydro-1H-pyrrolizine-1-carbaldehyde typically involves the cyclization of acyclic precursors or the modification of pyrrolidine derivatives. One common method is the cyclization of pyrrolidine derivatives, which can be achieved through various cyclization reactions, such as the Dieckmann reaction . The reaction conditions often involve the use of strong bases and solvents like methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
7-(Phenylsulfanyl)hexahydro-1H-pyrrolizine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
7-(Phenylsulfanyl)hexahydro-1H-pyrrolizine-1-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(Phenylsulfanyl)hexahydro-1H-pyrrolizine-1-carbaldehyde involves its interaction with various molecular targets and pathways. The phenylsulfanyl group can interact with biological molecules, potentially inhibiting or activating specific enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolizidine Alkaloids: Compounds like platynecine and mikanecine share a similar pyrrolizine core structure.
Pyrrolopyrazines: These compounds contain a pyrrole ring and a pyrazine ring, exhibiting different biological activities.
Uniqueness
7-(Phenylsulfanyl)hexahydro-1H-pyrrolizine-1-carbaldehyde is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
62240-35-1 |
|---|---|
Molecular Formula |
C14H17NOS |
Molecular Weight |
247.36 g/mol |
IUPAC Name |
7-phenylsulfanyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1-carbaldehyde |
InChI |
InChI=1S/C14H17NOS/c16-10-11-6-8-15-9-7-13(14(11)15)17-12-4-2-1-3-5-12/h1-5,10-11,13-14H,6-9H2 |
InChI Key |
KEICQQODGZTERP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC(C2C1C=O)SC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Methylacryloyl)oxy]cyclohexyl decanoate](/img/structure/B14557194.png)
![4-[2-(2-Bromoethoxy)ethyl]-1-chloro-2-(trifluoromethyl)benzene](/img/structure/B14557196.png)




methylidene}-4-chlorocyclohexa-2,4-dien-1-one](/img/structure/B14557231.png)



![Propanamide, N-[[2-[(2-furanylmethyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14557251.png)


